molecular formula C17H16ClN5O B11426194 5-amino-1-(3-chlorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-chlorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11426194
M. Wt: 341.8 g/mol
InChI Key: QUWYPZZBMPPCOL-UHFFFAOYSA-N
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Description

5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Attachment of the Chlorophenyl and Methylphenyl Groups: These groups are introduced through Friedel-Crafts alkylation or acylation reactions, using the corresponding chlorophenyl and methylphenyl precursors.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are commonly employed.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring.

Scientific Research Applications

5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.

    Material Science:

Mechanism of Action

The mechanism of action of 5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its triazole ring structure, which imparts distinct chemical and biological properties compared to pyrazole derivatives

Properties

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O/c1-11-5-7-14(8-6-11)20-17(24)15-16(19)23(22-21-15)10-12-3-2-4-13(18)9-12/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

QUWYPZZBMPPCOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N

Origin of Product

United States

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